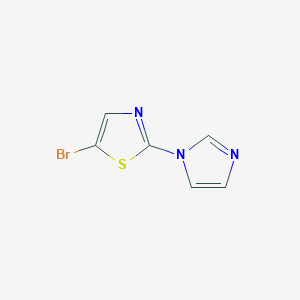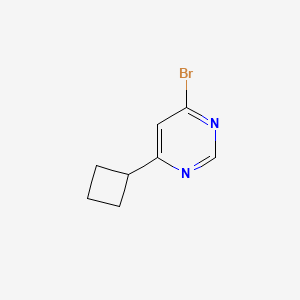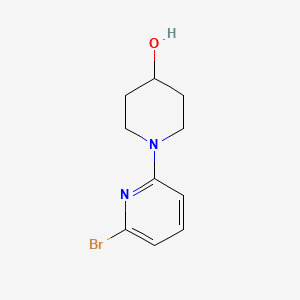![molecular formula C16H25N3O B1520251 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1179625-10-5](/img/structure/B1520251.png)
2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Vue d'ensemble
Description
“2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is a compound with the IUPAC name 2-amino-3-methyl-N- [3- (1-pyrrolidinyl)phenyl]pentanamide . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is 275.39 g/mol . The InChI code is 1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Development
The pyrrolidine ring present in 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a common feature in many pharmacologically active compounds. This structure is known for its ability to improve the bioavailability and metabolic stability of therapeutic agents . In drug design, this compound can serve as a scaffold for developing new medications with potential activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Material Science: Advanced Polymer Synthesis
In material science, the amide functionality of this compound could be utilized in the synthesis of novel polymers. These polymers might exhibit unique properties such as high thermal stability, resistance to degradation, or special electrical conductive properties, making them suitable for use in high-performance materials or electronic devices .
Industrial Applications: Catalyst Design
The structural features of 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide may allow it to act as a ligand in catalysts used for industrial chemical reactions. Catalysts containing this compound could potentially increase the efficiency of reactions, reduce the need for harsh conditions, and improve the selectivity for desired products .
Biotechnology: Enzyme Inhibition Studies
This compound’s ability to interact with biological molecules could make it a valuable tool in biotechnology for studying enzyme inhibition. It could be used to design inhibitors for enzymes that are key targets in various diseases, aiding in the development of new therapeutic strategies .
Environmental Science: Pollutant Remediation
The chemical structure of 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide suggests potential applications in environmental science, such as in the remediation of pollutants. It could be part of systems designed to capture or break down toxic substances in the environment, contributing to cleaner air and water .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its unique chemical properties might help in the separation of complex mixtures or enhance the detection of specific analytes in various samples .
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring are involved in a wide range of biochemical pathways due to their versatile structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Compounds with a pyrrolidine ring generally have good bioavailability due to their ability to form stable conformations and resist metabolic breakdown .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Many pyrrolidine derivatives have shown various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, particularly the pyrrolidine ring, may help it resist degradation and maintain its activity in different environments .
Propriétés
IUPAC Name |
2-amino-2-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEDLWFJRVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



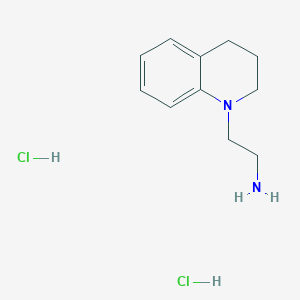


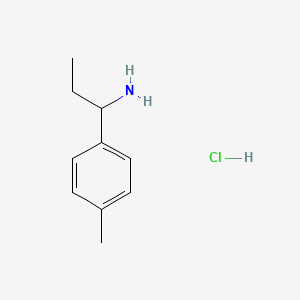





![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
